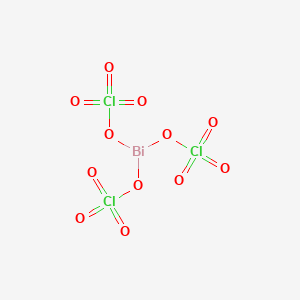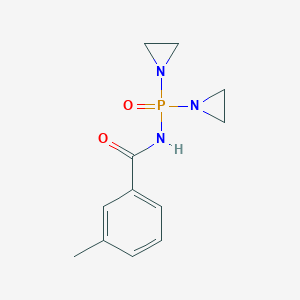
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzamide and contains two aziridine rings and a phosphinyl group. The unique structure of this compound makes it an interesting candidate for various research applications.
Mécanisme D'action
The mechanism of action of Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- is not fully understood. However, it is believed that the compound works by inducing DNA damage and inhibiting DNA replication. This ultimately leads to the death of cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- can cause DNA damage and inhibit DNA replication in cancer cells. This leads to the death of cancer cells and can potentially be used as a treatment for cancer. However, the compound can also cause damage to healthy cells, which can lead to side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- in lab experiments is its potent antitumor activity. The compound can be used to study the mechanisms of cancer cell death and to develop new cancer treatments. However, the compound can also cause damage to healthy cells, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl-. One potential direction is to study the compound's effects on different types of cancer cells. Another direction is to develop new methods for delivering the compound to cancer cells, which can increase its effectiveness and reduce side effects. Additionally, researchers can investigate the potential use of this compound in combination with other cancer treatments to improve overall efficacy.
Méthodes De Synthèse
The synthesis of Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- involves the reaction of benzamide with two equivalents of aziridine and one equivalent of phosphorus trichloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting compound is then purified using column chromatography.
Applications De Recherche Scientifique
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in the field of cancer research. Studies have shown that this compound has potent antitumor activity and can inhibit the growth of various cancer cell lines.
Propriétés
Numéro CAS |
15044-93-6 |
|---|---|
Nom du produit |
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- |
Formule moléculaire |
C12H16N3O2P |
Poids moléculaire |
265.25 g/mol |
Nom IUPAC |
N-[bis(aziridin-1-yl)phosphoryl]-3-methylbenzamide |
InChI |
InChI=1S/C12H16N3O2P/c1-10-3-2-4-11(9-10)12(16)13-18(17,14-5-6-14)15-7-8-15/h2-4,9H,5-8H2,1H3,(H,13,16,17) |
Clé InChI |
JFZNRSUAWLULBX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NP(=O)(N2CC2)N3CC3 |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NP(=O)(N2CC2)N3CC3 |
Autres numéros CAS |
15044-93-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



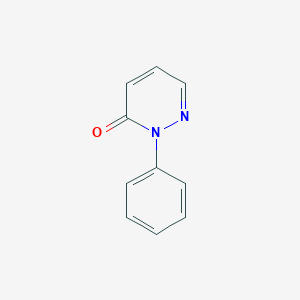
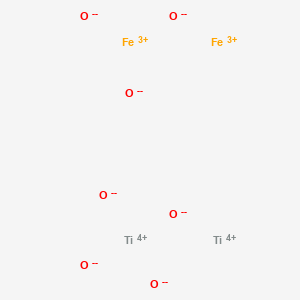
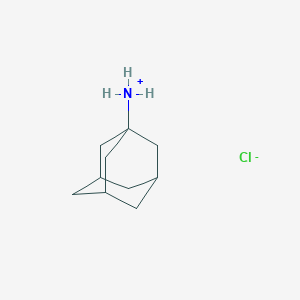
![7-Methylbenzo[d]thiazol-2-amine](/img/structure/B85021.png)
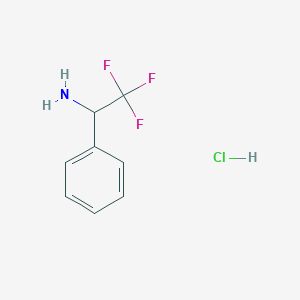
amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (OC-6-43)-](/img/structure/B85024.png)
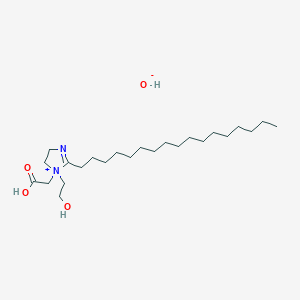
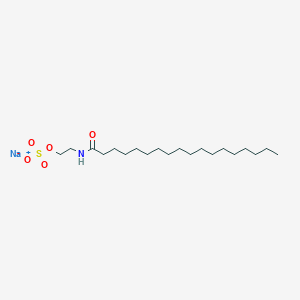
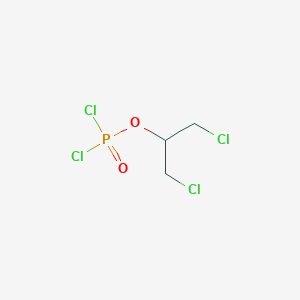
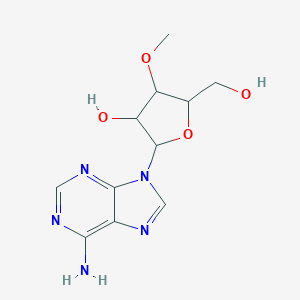
![1-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85031.png)
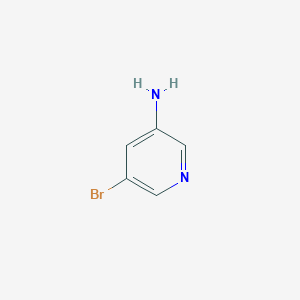
![Quino[2,3-b]acridine-7,14-dione, 5,6,12,13-tetrahydro-2,9-dimethyl-](/img/structure/B85034.png)
